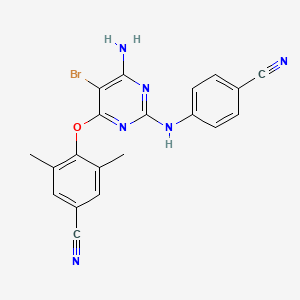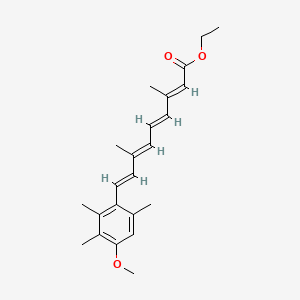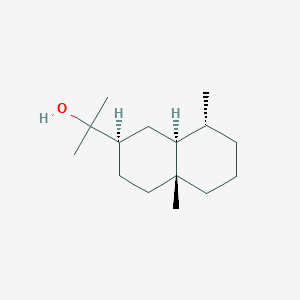
Losartan carboxylic acid
概要
説明
Losartan carboxylic acid is a physiologically active metabolite of losartan, produced by cytochrome P450 isoforms in the liver . It is a potent AT1 antagonist, producing a depressor response and vasodilation .
Synthesis Analysis
Losartan is metabolized to an aldehyde intermediate, E-3179, which is further metabolized to a carboxylic acid, E-3174, by cytochrome P450s like CYP2C9 . A method for assay of Losartan, its active metabolite E-3174, and Glibenclamide in human serum and urine by HPLC-MS/MS has been developed .Molecular Structure Analysis
The molecular structure of Losartan carboxylic acid has been determined by NMR spectroscopy and computational analysis . The chemical structure can be found in various databases .Chemical Reactions Analysis
Losartan is metabolized in vivo in rats, monkeys, and humans to a carboxylic acid derivative E3174 that is pharmacologically more active than the parent compound . The prediction of metabolite and parent drug area under the time-concentration curve ratio (AUCm/AUCp) and their PK profiles in humans using in vitro data when active transport processes are involved in disposition has been studied .Physical And Chemical Properties Analysis
Losartan carboxylic acid has a molecular formula of C22H21ClN6O2 and a molecular weight of 436.89 g/mol . More detailed physical and chemical properties can be found in various databases .科学的研究の応用
Pharmacokinetic Studies
Losartan carboxylic acid (LCA) is extensively used in pharmacokinetic studies to understand the drug’s behavior within the body. Researchers have developed sensitive and specific methods like liquid chromatography/tandem mass spectrometry (LC–MS/MS) for the simultaneous estimation and pharmacokinetic study of LCA and other drugs in plasma . These studies are crucial for determining the dosage and frequency of administration of losartan in clinical settings.
Drug–Drug Interaction Analysis
LCA is pivotal in assessing potential drug–drug interactions, which is essential for patient safety. For instance, studies have investigated the pharmacokinetic interactions between losartan and aprepitant, revealing that co-administration may alter each drug’s pharmacokinetics . Such insights are valuable for developing combination therapies and avoiding adverse effects.
Cytochrome P450 Enzyme Activity
LCA serves as a marker for evaluating the activity of the cytochrome P450 enzyme CYP2C9 . This is important for personalized medicine, as the enzyme plays a significant role in drug metabolism. Assaying LCA concentrations can help predict individual responses to losartan and adjust dosages accordingly.
Therapeutic Monitoring
In therapeutic drug monitoring, LCA levels are measured to ensure optimal drug dosages. Maintaining the right balance is crucial for efficacy and minimizing side effects. Techniques like HPLC-MS/MS are used for this purpose, providing accurate and reliable measurements of LCA in biological fluids .
Experimental Pharmacology
LCA is used in experimental studies to explore new therapeutic uses and mechanisms of action. For example, it has been shown to reduce mean arterial pressure in animal models, suggesting potential applications in managing hypertension . Such experimental studies pave the way for new clinical applications.
Clinical Pharmacokinetics
Understanding the pharmacokinetics of LCA in patients with different levels of renal function is vital for safe and effective drug use. Studies have been conducted to determine the pharmacokinetic parameters of LCA in healthy volunteers and patients with renal insufficiency, aiding in the development of dosing guidelines .
作用機序
Target of Action
Losartan carboxylic acid primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .
Mode of Action
Losartan carboxylic acid acts as a selective and competitive antagonist at the AT1 receptor . It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II . Losartan interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics . Its affinity for the AT1 receptor is 1000 times greater than the AT2 receptor .
Biochemical Pathways
Losartan and its active metabolite, carboxylic acid, block all physiologically relevant actions of angiotensin II, regardless of the source or route of its synthesis . This blockade disrupts the angiotensin II-mediated vasoconstriction and aldosterone secretion, leading to decreased blood pressure .
Pharmacokinetics
Following oral administration, losartan is rapidly absorbed, reaching maximum concentrations 1-2 hours post-administration . Approximately 14% of a losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . Losartan has a favorable drug-drug interaction profile, as evidenced by the lack of clinically relevant interactions between this drug and a range of inhibitors and stimulators of the CYP450 system .
Result of Action
The antagonistic action of losartan carboxylic acid on the AT1 receptor leads to a decrease in blood pressure and has beneficial effects in conditions such as hypertension and diabetic nephropathy . It reduces U-44619-induced aggregation of platelets in isolated human platelet-rich plasma when used at a concentration of 50 µM .
Action Environment
The action, efficacy, and stability of losartan carboxylic acid can be influenced by various environmental factors. For instance, the pharmacokinetic properties of losartan can be affected by the patient’s renal function, with monitoring recommended for patients taking losartan . Additionally, the metabolism of losartan by cytochrome P450 enzymes can be influenced by factors that modulate the activity of these enzymes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154474 | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan carboxylic acid | |
CAS RN |
124750-92-1 | |
| Record name | Losartan carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losartan carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXP-3174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does losartan carboxylic acid exert its antihypertensive effect?
A1: Losartan carboxylic acid acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ] By blocking the binding of angiotensin II to this receptor, LCA effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. [, ]
Q2: Does losartan carboxylic acid offer any advantages over losartan in terms of potency or efficacy?
A2: Research suggests that LCA is 10-40 times more potent than its parent drug, losartan, in blocking the AT1 receptor. [] This enhanced potency is attributed to LCA's higher binding affinity for the receptor. [] While both losartan and LCA contribute to the overall antihypertensive effect, LCA's greater potency highlights its significant role in achieving therapeutic outcomes.
Q3: How is losartan carboxylic acid metabolized in the body?
A3: Losartan is primarily metabolized to LCA by the cytochrome P450 enzyme CYP2C9 in the liver. [, ] This metabolic conversion is crucial as LCA exhibits a significantly greater potency compared to losartan. []
Q4: What is the significance of the losartan/losartan carboxylic acid metabolic ratio in pharmacokinetic studies?
A4: The losartan/LCA metabolic ratio serves as a phenotypic marker for CYP2C9 activity. [, ] Variations in this ratio between individuals can provide insights into their CYP2C9 genotype and potential differences in losartan metabolism. [, ] This information is valuable for optimizing losartan dosage and predicting potential drug interactions.
Q5: How does food intake affect the pharmacokinetics of losartan carboxylic acid?
A5: Bioequivalence studies of losartan formulations are typically conducted under fasting conditions to standardize drug absorption and minimize variability in pharmacokinetic parameters. [, ] While some studies have explored the impact of food on losartan pharmacokinetics, the provided research primarily focuses on fasting conditions.
Q6: What analytical techniques are commonly employed for the quantification of losartan carboxylic acid in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and tandem mass spectrometry (MS/MS), are widely used for quantifying LCA in plasma and urine. [, , , , , , ] These methods offer high sensitivity, selectivity, and accuracy for measuring LCA concentrations in complex biological matrices.
Q7: What are the advantages of using dried blood spots (DBS) for quantifying antihypertensive drugs like losartan carboxylic acid?
A7: Dried blood spots (DBSs) offer several advantages for quantifying antihypertensive drugs, including LCA. [] DBS sampling is minimally invasive, requiring only a small volume of blood, which is advantageous for patient compliance, especially in pediatric populations. [] Additionally, DBS samples are easily stored and transported, making them suitable for large-scale studies and resource-limited settings. []
Q8: Have there been attempts to enhance the delivery of losartan carboxylic acid to the brain for potential therapeutic applications in neurodegenerative diseases?
A8: Yes, researchers have explored strategies to improve the brain delivery of LCA for potential applications in neurodegenerative diseases like Parkinson's. [, ] One approach involves conjugating LCA to ascorbic acid, aiming to utilize ascorbate transporters to facilitate LCA transport across the blood-brain barrier. [] This targeted delivery strategy holds promise for enhancing LCA's therapeutic efficacy in treating neurological disorders.
Q9: Are there any known herb-drug interactions between Shengmai Injection (SMI) and losartan?
A9: Research indicates that SMI, a traditional Chinese medicine, can influence the pharmacokinetics of losartan, potentially increasing its exposure and therapeutic effects. [] SMI has been shown to inhibit the activity of CYP3A4 and CYP2C9, the primary enzymes involved in losartan metabolism, leading to higher plasma concentrations of losartan. [] This interaction highlights the importance of considering potential herb-drug interactions when using losartan concurrently with herbal medicines.
Q10: How is the safety profile of losartan carboxylic acid evaluated in preclinical studies?
A10: Preclinical studies assessing the safety profile of pharmaceutical compounds like LCA often involve evaluating their effects on various cytochrome P450 (CYP) enzymes responsible for drug metabolism. [, , ] By assessing the impact of LCA on the activity of key CYP enzymes, researchers can gain insights into its potential for drug interactions and safety concerns.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




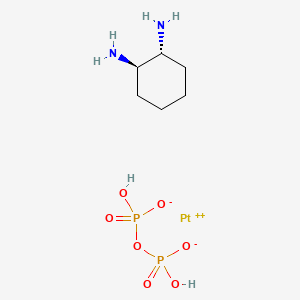



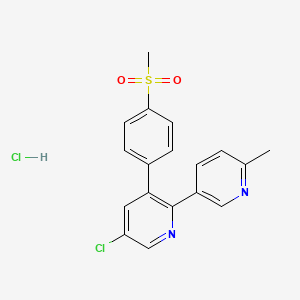

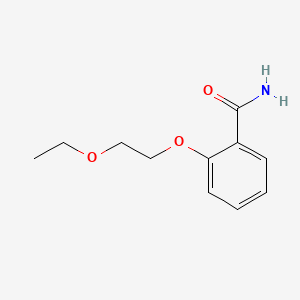
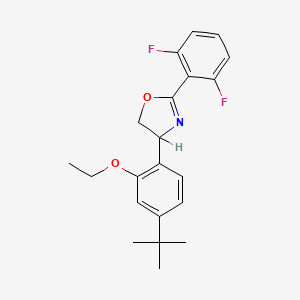
![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)
